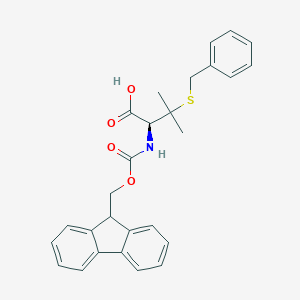

Fmoc-D-Pen(Bzl)-OH

Descripción general

Descripción

Fmoc-D-Penicillamine(Benzyl)-OH is a derivative of penicillamine, an amino acid. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group protects the amino group, while the benzyl group protects the thiol group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Penicillamine(Benzyl)-OH typically involves the following steps:

Protection of the Thiol Group: The thiol group of D-penicillamine is protected using benzyl chloride in the presence of a base such as sodium hydroxide.

Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Fmoc-D-Penicillamine(Benzyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of reagents are used to produce the compound in bulk.

Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are employed to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Penicillamine(Benzyl)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine and the benzyl group using hydrogenation.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, hydrogenation for benzyl removal.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

Deprotected Amino Acid: Removal of protective groups yields D-penicillamine.

Peptides: Coupling reactions lead to the formation of peptides with D-penicillamine residues.

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-D-Penicillamine(Benzyl)-OH is widely used in peptide synthesis, facilitating the construction of complex peptides and proteins.

Biology

In biological research, it is used to study the structure and function of peptides and proteins, as well as in the development of peptide-based drugs.

Medicine

The compound is used in the synthesis of peptide-based therapeutics, which have applications in treating various diseases, including cancer and autoimmune disorders.

Industry

In the pharmaceutical industry, Fmoc-D-Penicillamine(Benzyl)-OH is used in the production of peptide drugs and in research and development of new therapeutic agents.

Mecanismo De Acción

The mechanism of action of Fmoc-D-Penicillamine(Benzyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The benzyl group protects the thiol group, which can be deprotected when needed to form disulfide bonds or other modifications.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-D-Penicillamine(Trityl)-OH: Similar protective groups but uses trityl instead of benzyl for thiol protection.

Fmoc-L-Cysteine(Benzyl)-OH: Similar structure but uses L-cysteine instead of D-penicillamine.

Uniqueness

Fmoc-D-Penicillamine(Benzyl)-OH is unique due to its specific protective groups and the use of D-penicillamine, which provides different stereochemistry compared to L-cysteine. This stereochemistry can influence the biological activity and properties of the resulting peptides.

Actividad Biológica

Fmoc-D-Pen(Bzl)-OH, a derivative of D-penicillamine, is a compound that has garnered attention in peptide synthesis and biological activity studies. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective moiety in solid-phase peptide synthesis (SPPS), allowing for the assembly of complex peptide sequences. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes:

- Fmoc group : Provides protection during synthesis.

- D-Pen : A D-amino acid that influences the conformational stability and biological activity of peptides.

- Benzyl (Bzl) group : Enhances lipophilicity and can modulate receptor interactions.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of opioid receptor interactions and neurokinin receptor antagonism.

Opioid Receptor Binding

A study evaluated the binding affinities of various compounds, including those incorporating this compound, to opioid receptors. The results indicated significant selectivity towards the δ-opioid receptor compared to the μ-opioid receptor:

| Compound | δ-Receptor Affinity (nM) | μ-Receptor Affinity (nM) | δ/μ Selectivity Ratio |

|---|---|---|---|

| This compound | 1.7 | >1000 | 1400-fold |

This high selectivity suggests potential therapeutic applications in pain management with reduced side effects typically associated with μ-opioid agonists .

Neurokinin Receptor Antagonism

In addition to its opioid activity, this compound has been studied for its antagonistic effects on neurokinin receptors. Bifunctional compounds that include this moiety have shown promising results in inhibiting substance P, a neuropeptide involved in pain transmission:

- Activity : Inhibition of substance P-induced responses in guinea pig isolated ileum assays.

- Findings : Compounds featuring this compound exhibited significant antagonist activity with a notable reduction in gastrointestinal motility, indicating a potential role in treating gastrointestinal disorders .

Case Studies

Several studies have explored the synthesis and biological implications of peptides incorporating this compound:

- Cyclization Studies : A cyclopeptide synthesized from this compound demonstrated enhanced stability and bioactivity compared to linear counterparts. The cyclization process improved receptor binding profiles and resistance to enzymatic degradation .

- Metabolic Stability : Research indicated that glycosylation of peptides containing this compound enhanced their metabolic stability significantly. For instance, an analogue with Ser(Glc) showed a half-life increase in rat plasma from 4.8 hours to over 10 hours, underscoring the importance of structural modifications for therapeutic efficacy .

Propiedades

IUPAC Name |

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4S/c1-27(2,33-17-18-10-4-3-5-11-18)24(25(29)30)28-26(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXKVWYRXVISMT-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628645 | |

| Record name | 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139551-73-8 | |

| Record name | 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.